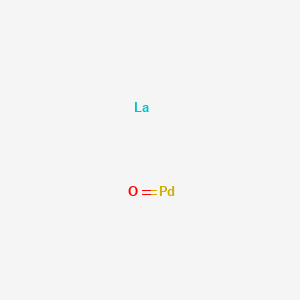
Lanthanum--oxopalladium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum–oxopalladium (1/1) is a compound that combines lanthanum and palladium in a unique stoichiometric ratio Lanthanum is a rare earth element known for its various applications in materials science, while palladium is a transition metal widely used in catalysis and electronics
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum–oxopalladium (1/1) typically involves the reaction of lanthanum oxide (La₂O₃) with palladium oxide (PdO) under controlled conditions. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete formation of the compound. The stoichiometric ratio of the reactants is carefully maintained to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of lanthanum–oxopalladium (1/1) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or solid-state synthesis. These methods allow for precise control over the reaction conditions and the purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the quality of the compound.
化学反応の分析
Types of Reactions: Lanthanum–oxopalladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species or elemental forms.
Substitution: The palladium center can undergo substitution reactions with various ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution: Ligands such as phosphines (e.g., triphenylphosphine) or amines can be used in substitution reactions.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxides, while reduction can produce elemental lanthanum and palladium.
科学的研究の応用
Lanthanum–oxopalladium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Lanthanum–oxopalladium (1/1) is used in the development of advanced materials, including high-performance ceramics and electronic components.
作用機序
The mechanism by which lanthanum–oxopalladium (1/1) exerts its effects is primarily through its catalytic activity. The palladium center acts as a catalyst, facilitating various chemical reactions by providing an active site for reactants to interact. The lanthanum component enhances the stability and reactivity of the compound, making it an effective catalyst in a range of applications. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Lanthanum oxide (La₂O₃): Known for its use in optical materials and as a catalyst support.
Palladium oxide (PdO): Widely used in catalysis and electronic applications.
Lanthanum–oxoplatinum (1/1): A similar compound with platinum instead of palladium, used in catalysis and materials science.
Uniqueness: Lanthanum–oxopalladium (1/1) is unique due to the synergistic effects of lanthanum and palladium. The combination of these elements results in a compound with enhanced catalytic properties and stability compared to its individual components. This makes it particularly valuable in applications requiring high-performance catalysts and advanced materials.
特性
CAS番号 |
169701-90-0 |
|---|---|
分子式 |
LaOPd |
分子量 |
261.32 g/mol |
IUPAC名 |
lanthanum;oxopalladium |
InChI |
InChI=1S/La.O.Pd |
InChIキー |
XAJZYPAPDHLFMJ-UHFFFAOYSA-N |
正規SMILES |
O=[Pd].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
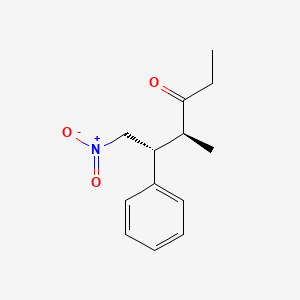
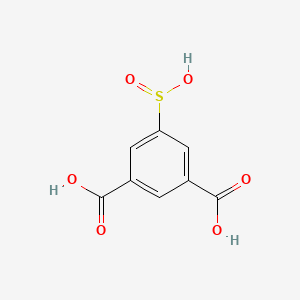
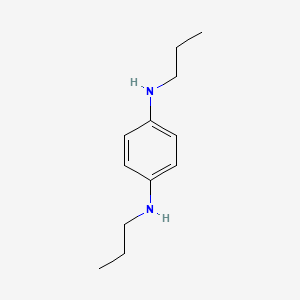
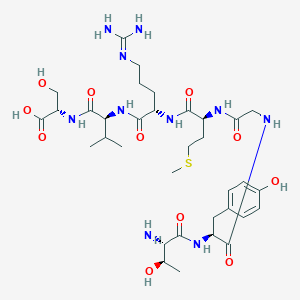
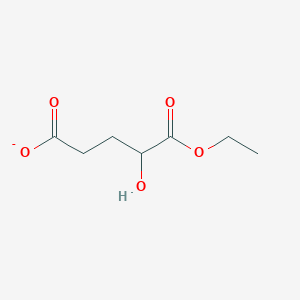
![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
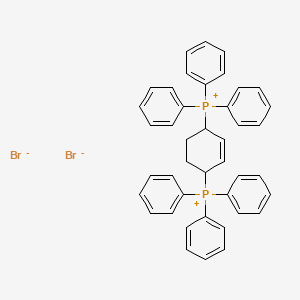
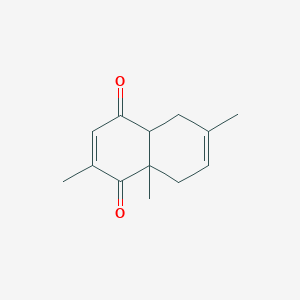
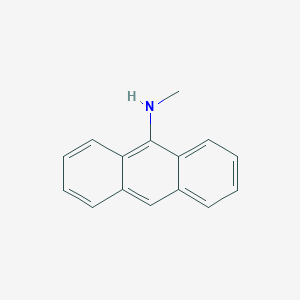
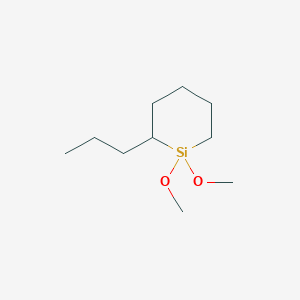
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
